molecular formula C13H13F3N2O B2533094 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 66548-59-2

2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B2533094
CAS RN: 66548-59-2
M. Wt: 270.255
InChI Key: IKAJGOMEIIUHAG-UHFFFAOYSA-N
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Description

The compound 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is a type of α-aminonitrile, which is a class of compounds that can be synthesized through various chemical reactions. These compounds often contain a morpholine ring, which is a common feature in molecules designed for pharmaceutical applications due to its versatility and favorable interaction with biological systems.

Synthesis Analysis

The synthesis of related α-aminonitriles, such as 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, involves a Strecker reaction catalyzed by silica sulfuric acid, using aldehydes, morpholine, and cyanide sources . Another synthesis method for a morpholine-containing compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, includes bromination, dehydration, and cyclization steps, achieving an overall yield of 36% . Phosphazenium chloride salts with a morpholino group were synthesized by reacting phosphiniminocyclotrithiazene compounds with diphenyldichlorosilane in acetonitrile .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, and X-ray powder diffraction . For instance, the crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride involves an amine cyclization reaction, reduction, and acidification . Additionally, the coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid was used to prepare 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine . Tertiary enamines of acetoacetic ester, obtained with morpholine, add to nitrochromenes to produce chromans .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structure and the functional groups they contain. The presence of the morpholine ring suggests basicity and the potential for hydrogen bonding, which can influence solubility and reactivity. The photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were studied, showing absorption and emission spectra in different solvents and temperatures . The crystalline structure of these compounds can also provide insights into their stability and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research into morpholine derivatives often involves novel synthesis techniques, including condensation reactions and modifications to enhance biological activity or physical properties. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide showcases a method to combine different functional groups, aiming at potential antitumor activities (Ji et al., 2018).

  • Crystal Structure Analysis : Structural characterization, such as X-ray crystallography, provides insights into the molecular geometry and potential interaction mechanisms of these compounds. The crystal structure analysis of related morpholine derivatives helps in understanding their interaction with biological targets (Quintana et al., 2016).

Biological Activity

  • Antitumor Activity : Certain morpholine derivatives have been evaluated for their antitumor properties. Compounds synthesized by incorporating morpholine and trifluoromethyl groups have shown inhibitory capacity against cancer cell lines, indicating their potential as anticancer agents (Lu et al., 2017).

Photophysical Characterization

  • Photophysical Properties : The study of photophysical properties of morpholine derivatives, such as their absorption spectra and emission characteristics, can provide valuable information for developing new materials or probes for biological applications. An example is the characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which involved examining its emission properties (Chin et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAJGOMEIIUHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 112 g. portion of p-toluenesulfonic acid is dissolved in 500 ml. of tetrahydrofuran with stirring. Then 106 g. of morpholine is added portionwise with stirring. A 95.63 g. portion of m-trifluoromethylbenzaldehyde is added and the reaction mixture is stirred at reflux for 2 hours. The reaction mixture is cooled and a solution of 42.2 g. of potassium cyanide in 75 ml. of water is added. The mixture is then allowed to stir at reflux overnight. The reaction mixture is concentrated free of solvent and the concentrate is partitioned between water and chloroform. The organic layer is washed with saturated sodium bisulfite, dried over magnesium sulfate, treated with activated charcoal and filtered. The filtrate is concentrated in vacuo to afford α-(α,α,α-trifluoro-m-tolyl)-4-morpholineacetonitrile as a dark yellow oil. A 67.0 g. portion of the oil above is dissolved in two liters of tetrahydrofuran with stirring at room temperature. Stirring is continued while eight 10 ml. portions of ethyl acrylate and nine 5 ml. portions of a 30% solution of potassium hydroxide in ethyl alcohol are added to the reaction mixture over a 5 hour period. This reaction is slightly exothermic. The reaction mixture is allowed to stir at room temperature overnight. The mixture is treated with activated charcoal and filtered. The filtrate is concentrated free of solvent then is stripped several times with toluene. The concentrate is stirred with diethyl ether and filtered to remove insolubles. The filtrate is concentrated to a yellow oil then is chromatographed on a 75 cm. × 8 cm. glass column containing silica gel with chloroform as the solvent. The chromatographed material is stripped of chloroform to afford 47.0 g. of γ-cyano-γ-(α,α,α-trifluoro-m-tolyl)-4-morpholinebutyric acid as a yellow oil. The entire amount of the preceding product is combined with two liters of ethyl alcohol and 7.3 ml. of hydrazine hydrate. The mixture is stirred at reflux for 18 hours, then is concentrated free of solvent to afford a yellow oil which is stirred with petroleum ether to yield 14.55 g. of 4,5-dihydro-6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone as a white solid. The total amount of the product above is dissolved in 225 ml. of glacial acetic acid at ambient temperature, then 3.33 ml. of bromine is dissolved in 25 ml. of acetic acid and 2.5 ml. of this solution is added to the starting material above at room temperature. The reaction mixture is warmed on a steam bath for half an hour while the remaining bromine-acetic acid solution is added dropwise. Following complete discoloration, the reaction mixture is heated on a steam bath for half an hour, and is concentrated free of solvent. The solid concentrate is washed with water, filtered and air dried to afford 6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone as a cream colored solid.
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